molecular formula C9H8N2O B14715575 Ethanone, 2-diazo-1-(3-methylphenyl)- CAS No. 7023-80-5

Ethanone, 2-diazo-1-(3-methylphenyl)-

Cat. No.: B14715575
CAS No.: 7023-80-5
M. Wt: 160.17 g/mol
InChI Key: FZUZAYDXKLWUDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanone, 2-diazo-1-(3-methylphenyl)-: is an organic compound with the molecular formula C9H8N2O . It is a diazo compound, characterized by the presence of a diazo group (-N2) attached to the ethanone structure. This compound is known for its versatility in synthetic organic chemistry, particularly in photochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 2-diazo-1-(3-methylphenyl)- typically involves the diazotization of the corresponding amine precursor. One common method is the reaction of 3-methylacetophenone with diazomethane under controlled conditions to introduce the diazo group .

Industrial Production Methods: Industrial production of this compound may involve large-scale diazotization processes, where safety measures are crucial due to the potential explosiveness of diazo compounds. The reaction conditions are carefully monitored to ensure the stability and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethanone, 2-diazo-1-(3-methylphenyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Ethanone, 2-diazo-1-(3-methylphenyl)- involves the generation of reactive intermediates, such as ketenes, upon activation by light or heat. These intermediates can then participate in various chemical reactions, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction conditions and the presence of other reactants .

Comparison with Similar Compounds

  • Ethanone, 2-diazo-1-(4-methylphenyl)-
  • 2-Diazo-1-(4-hydroxyphenyl)ethanone

Comparison: Ethanone, 2-diazo-1-(3-methylphenyl)- is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. Compared to Ethanone, 2-diazo-1-(4-methylphenyl)-, the position of the methyl group can lead to different steric and electronic effects, impacting the compound’s behavior in chemical reactions .

Properties

CAS No.

7023-80-5

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

2-diazo-1-(3-methylphenyl)ethanone

InChI

InChI=1S/C9H8N2O/c1-7-3-2-4-8(5-7)9(12)6-11-10/h2-6H,1H3

InChI Key

FZUZAYDXKLWUDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C=[N+]=[N-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.